N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine
Description
N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimalarial, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest for its potential therapeutic uses.
Properties
IUPAC Name |
N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c1-20(18,19)9-3-7-16-10-11-5-6-13(15)12-4-2-8-17-14(11)12/h2,4-6,8,16H,3,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMWLGGHRNPQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCNCC1=C2C(=C(C=C1)Cl)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroquinoline, which undergoes a series of reactions to introduce the desired functional groups.
Methylation: The quinoline ring is methylated using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antimalarial properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit key enzymes involved in microbial and cancer cell metabolism .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.
Tetrahydroquinoline derivatives: Reduced forms with different pharmacological properties
Uniqueness
N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine stands out due to its unique combination of a chloroquinoline core and a methylsulfonylpropan-1-amine side chain, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
